GPI 15427 was initially synthesized by Guilford Pharmaceuticals and has been studied extensively in various preclinical models. Its classification as a poly(ADP-ribose) polymerase inhibitor positions it as a significant player in cancer treatment strategies, especially for tumors resistant to conventional therapies .
The synthesis of GPI 15427 involves multiple synthetic steps starting from commercially available precursors. Key steps include:
Industrial Production: The industrial synthesis mirrors laboratory methods but is scaled for commercial production, emphasizing quality control to maintain consistency and safety.
Common synthetic routes include:
These reactions utilize various reagents such as potassium permanganate for oxidation and sodium borohydride for reduction, with specific conditions optimized for yield and purity.
GPI 15427's molecular structure can be described by its chemical formula . The compound features a unique arrangement that includes:
This structural configuration is pivotal for its biological activity, particularly its ability to inhibit poly(ADP-ribose) polymerase-1 effectively .
GPI 15427 participates in various chemical reactions, primarily focusing on its interactions with biological macromolecules. Key reaction types include:
The choice of reagents and reaction conditions is critical; for instance, varying pH levels can significantly affect the outcome of these reactions .
GPI 15427 operates primarily by inhibiting poly(ADP-ribose) polymerase-1. This inhibition disrupts DNA repair processes in cancer cells, making them more susceptible to damage from chemotherapy and radiation. The mechanism involves:
GPI 15427 exhibits several noteworthy physical properties:
The chemical properties include:
These properties are essential for its application as a therapeutic agent in clinical settings .
GPI 15427 has diverse applications across multiple fields:
GPI 15427 (CAS 805242-85-7) is a third-generation poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor characterized by its potent enzyme inhibition, oral bioavailability, and ability to cross the blood-brain barrier. Chemically designated as 10-((4-methylpiperazin-1-yl)methyl)chromeno[4,3,2-de]phthalazin-3(2H)-one, it features a tricyclic lactam structure with a 4-methylpiperazine moiety that enhances water solubility and target affinity [4] [6]. Developed to overcome limitations of earlier PARP inhibitors like 3-aminobenzamide (which required millimolar concentrations), GPI 15427 inhibits PARP-1 at nanomolar concentrations (IC₅₀ ~20 nM) by competitively binding the NAD⁺ catalytic site [6] [8]. Its pharmacological profile classifies it as a chemosensitizer and radiosensitizer, leveraging PARP-1’s role in DNA repair to amplify genotoxic therapies [5] [8].
Table 1: Key Physicochemical and Pharmacological Properties of GPI 15427
Property | Value |
---|---|
CAS Number | 805242-85-7 |
Molecular Formula | C₂₀H₂₀N₄O₂ |
Molecular Weight | 348.40 g/mol |
Solubility | Soluble in DMSO; insoluble in water |
PARP-1 Inhibition (IC₅₀) | ~20 nM |
Primary Pharmacological Use | Chemosensitizer/radiosensitizer |
PARP-1 activation is a critical response to DNA damage, facilitating base excision repair (BER) via poly(ADP-ribosyl)ation of nuclear proteins. However, hyperactivation depletes cellular NAD⁺ and ATP pools, triggering necrotic cell death and amplifying inflammation through NF-κB-mediated cytokine release [2] [10]. In intestinal ischemia (e.g., splanchnic artery occlusion shock) and chronic inflammation (e.g., colitis), PARP-1 activation drives tissue injury via:
Conversely, cancers exploit PARP-1 for DNA repair, enabling resistance to alkylating agents like temozolomide. Inhibiting PARP-1 thus presents a dual therapeutic strategy: mitigating inflammatory damage and chemosensitizing tumors [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7